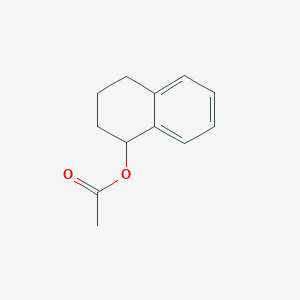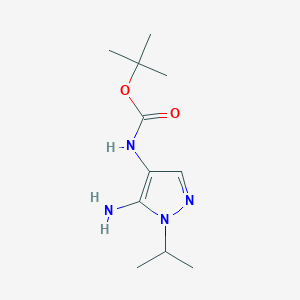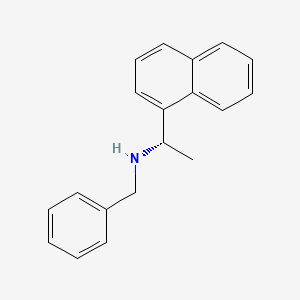
1-Acetoxytetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetoxytetralin is an organic compound that belongs to the class of acetates It is derived from tetralin, a hydrogenated derivative of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetoxytetralin can be synthesized through the acetylation of tetralin-1-ol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Acetoxytetralin undergoes various chemical reactions, including:
Elimination Reactions: It can undergo 1,4-elimination to produce acetic acid and a corresponding alkene.
Substitution Reactions: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Elimination Reactions: Deuterium substitution and metastable ion defocusing methods are commonly used to study the elimination of acetic acid from this compound.
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Major Products Formed:
Elimination Reactions: The major product is acetic acid along with the corresponding alkene.
Substitution Reactions: The products depend on the substituent introduced, such as alcohols or ethers.
Scientific Research Applications
Chemistry: It is used as a model compound to study elimination and substitution reactions.
Biology: Research has explored its role in biological systems, particularly in the context of metabolic pathways.
Medicine: The compound’s derivatives have been investigated for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-acetoxytetralin involves the elimination of acetic acid through a highly regiospecific 1,4-elimination process. This mechanism closely parallels the loss of water from tetralin-1-ol in terms of specificity . The elimination of acetic acid occurs without an isotope effect and with minimal release of kinetic energy . Competitive with acetic acid loss is the elimination of ketene, which occurs through a four-centered transition state .
Comparison with Similar Compounds
1-Acetoxytetralin can be compared with other similar compounds such as:
2-Acetoxytetralin: Exhibits a more traditional 1,2-elimination of acetic acid.
Tetralin-1-ol: Undergoes 1,3-elimination of water, contrasting with the 1,4-elimination of acetic acid in this compound.
Caryophyllene and p-allyltoluene: Identified as major components in essential oils along with this compound.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-yl acetate |
InChI |
InChI=1S/C12H14O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,12H,4,6,8H2,1H3 |
InChI Key |
XAEPSGWPSVIKND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11744681.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744694.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11744713.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744726.png)
![1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744733.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744740.png)
![2-(3-{[(4-ethoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744743.png)
![4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11744744.png)
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine](/img/structure/B11744749.png)

![[4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium](/img/structure/B11744758.png)
![1-ethyl-4-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744760.png)
